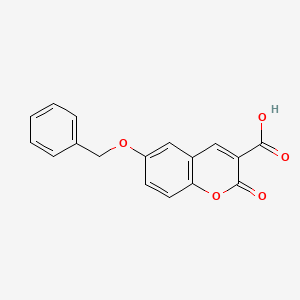
6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a benzyloxy group at the 6-position, an oxo group at the 2-position, and a carboxylic acid group at the 3-position of the chromene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of salicylaldehyde with benzyl bromide to form 6-benzyloxy salicylaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxychromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the benzyloxy group, which may result in different biological activities.
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a methoxy group instead of a benzyloxy group, which can affect its chemical reactivity and biological properties.
2-Oxo-2H-chromene-3-carboxylic acid: Lacks both the benzyloxy and hydroxy/methoxy groups, serving as a simpler analog for comparative studies.
Uniqueness
The presence of the benzyloxy group in 6-(Benzyloxy)-2-oxo-2H-chromene-3-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other chromene derivatives.
Propriétés
Formule moléculaire |
C17H12O5 |
|---|---|
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
2-oxo-6-phenylmethoxychromene-3-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c18-16(19)14-9-12-8-13(6-7-15(12)22-17(14)20)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
Clé InChI |
HKRCLOJOUBPHFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


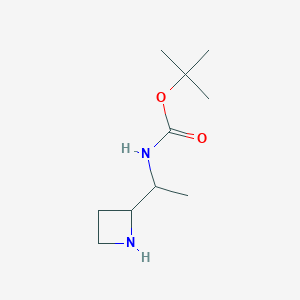
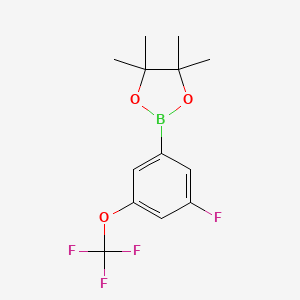
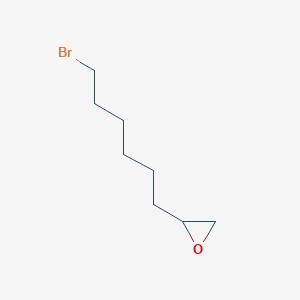
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)

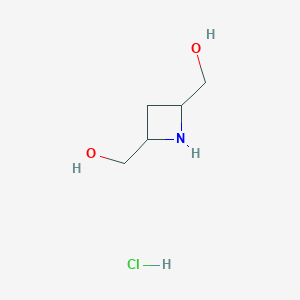

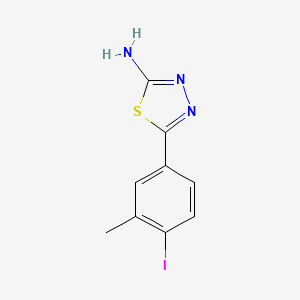
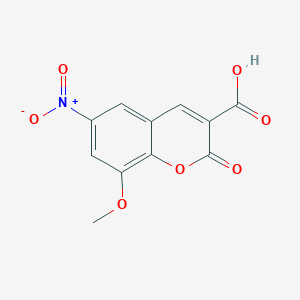

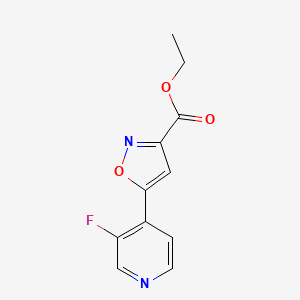
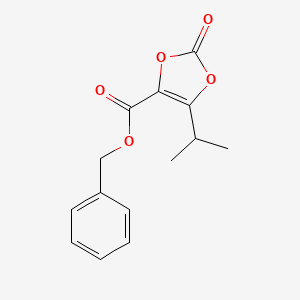

![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)
